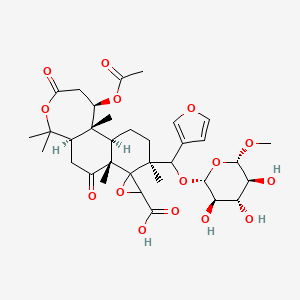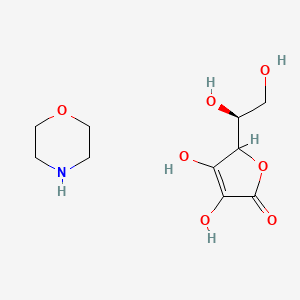
Cystic Fibrosis Transmembrane Conductance Regulator
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that acts as a chloride channel and helps maintain the balance of salt and water on many surfaces in the body . It is located on the surface of cells and transports chloride and other molecules, such as bicarbonate . The gene that encodes the CFTR protein is located on chromosome 7 . Mutations in this gene lead to cystic fibrosis (CF), a genetic disease that is difficult to treat .
Synthesis Analysis
The CFTR protein is composed of 1,480 amino acids—the building blocks of all proteins—and is located on the surface of many cells in the body . The CFTR protein contains a single chain of amino acids that are grouped in five functional regions called domains. Two transmembrane domains (TMD1 and TMD2), two cytoplasmic nucleotide-binding domains (NBD1 and NBD2) and a regulatory ® domain make up the CFTR protein . Each domain has a special function when it comes to transporting chloride through the cell surface . Therefore, mutations in different domains cause a range of CF symptoms depending on the extent that chloride transport is affected .Molecular Structure Analysis
The CFTR protein is composed of two structurally homologous halves, with each half consisting of a membrane-spanning domain (MSD) and a nucleotide-binding domain (NBD); the two halves are linked by a unique regulatory or R domain . The boundaries of the two nucleotide-binding domains (NBDs) and the COOH-terminal tail (C-tail) have been refined, wherein NBD1 was defined as going from P439 to G646, NBD2 as going from A1225 to E1417, and the C-tail as going from E1418 to L1480 .Chemical Reactions Analysis
The CFTR protein functions mainly as a chloride selective ion channel . In the lung, the CFTR ion channel moves chloride ions from inside the cell to outside the cell . Mutations in CFTR often affect the three-dimensional structure of the protein and prevent CFTR from reaching the membrane .Physical And Chemical Properties Analysis
The CFTR protein helps to maintain the balance of salt and water on many surfaces in the body, such as the surface of the lung . The CFTR protein is a particular type of protein called an ion channel . In the lung, the CFTR ion channel moves chloride ions from inside the cell to outside the cell .Mecanismo De Acción
The location of the CFTR protein, which is found in several organs, determines where the symptoms of CF occur . The organs that are typically involved in CF are the skin, pancreas, and lungs . In CF airways, decreased chloride transport is coupled with excess sodium reabsorption out of the airway surface liquid (ASL) .
Safety and Hazards
Propiedades
Número CAS |
126880-72-6 |
|---|---|
Nombre del producto |
Cystic Fibrosis Transmembrane Conductance Regulator |
Fórmula molecular |
C6H10O2 |
Peso molecular |
0 |
Sinónimos |
Cystic Fibrosis Transmembrane Conductance Regulator |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B1176794.png)
